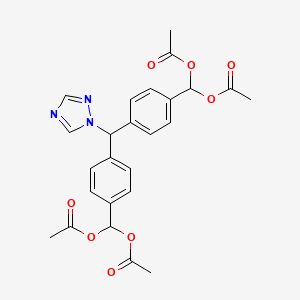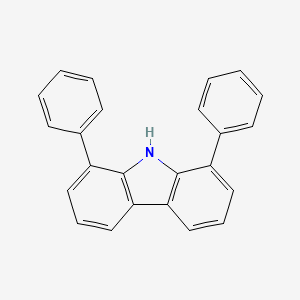![molecular formula C13H20Br2N4OSi B15062093 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of two bromine atoms and a tert-butyldimethylsilyl-protected hydroxyl group. It is used in various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α-haloketones.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions or using fluoride ions to yield the free hydroxyl compound.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide
Protection: tert-butyldimethylsilyl chloride, imidazole, dimethylformamide
Deprotection: Tetra-n-butylammonium fluoride, acetic acid/water mixture
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazolopyrazines can be obtained.
Deprotected Hydroxyl Compound: Removal of the tert-butyldimethylsilyl group yields the free hydroxyl derivative.
Scientific Research Applications
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine is used in several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Chemical Biology: The compound is used in the study of biological pathways and enzyme interactions.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the triazolopyrazine core can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-(2-hydroxyethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure but without the tert-butyldimethylsilyl protection.
6,8-Dibromo-2-(2-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure with a methoxyethyl group instead of the tert-butyldimethylsilyl-protected hydroxyl group.
Uniqueness
The presence of the tert-butyldimethylsilyl-protected hydroxyl group in 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H20Br2N4OSi |
|---|---|
Molecular Weight |
436.22 g/mol |
IUPAC Name |
tert-butyl-[2-(6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C13H20Br2N4OSi/c1-13(2,3)21(4,5)20-7-6-10-17-12-11(15)16-9(14)8-19(12)18-10/h8H,6-7H2,1-5H3 |
InChI Key |
GRJJRDPIFACMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NN2C=C(N=C(C2=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)

![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)

![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)

![4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)



![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)

